

Clarification Regarding the Fluorescent Protein "GFP16"

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Compound of Interest

Compound Name: GFP16

Cat. No.: B10816711

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Initial searches for the fluorescent protein "**GFP16**" have not yielded specific results, suggesting that this may not be a standard or widely recognized nomenclature. It is possible that "**GFP16**" is a laboratory-specific name, a typographical error, or refers to a specific construct, such as a fusion of GFP with a protein of interest (e.g., Hsp16-GFP).[1]

To provide relevant and actionable information, this document will focus on the applications of a well-characterized and commonly used variant, Enhanced Green Fluorescent Protein (EGFP), for tracking protein localization. The principles, protocols, and data presentation formats described herein are broadly applicable to other GFP variants as well. Should you have a more specific name or context for "**GFP16**," these guidelines can be readily adapted.

Application Notes: EGFP for Tracking Protein Localization

Introduction

Enhanced Green Fluorescent Protein (EGFP) is a powerful tool for visualizing and quantifying the localization and dynamics of proteins within living cells.[2] By genetically fusing the EGFP coding sequence to that of a protein of interest, researchers can create a fluorescently tagged protein whose location can be monitored in real-time using fluorescence microscopy.[3] This approach offers significant advantages over traditional methods like immunofluorescence, including the ability to study dynamic processes in living cells and avoid potential artifacts from fixation and antibody labeling.[4]

Key Applications

- **Subcellular Localization:** Determining the specific organelles or cellular compartments where a protein resides.[\[5\]](#)[\[6\]](#) This is crucial for understanding protein function, as a protein's location is often tightly linked to its role in cellular processes.[\[6\]](#)
- **Protein Trafficking and Dynamics:** Observing the movement of proteins between different cellular compartments in response to various stimuli or during processes like the cell cycle.[\[7\]](#)[\[8\]](#)
- **Protein-Protein Interactions:** Co-localizing two different fluorescently tagged proteins to investigate potential interactions.[\[5\]](#)
- **High-Throughput Screening:** Utilizing automated microscopy to screen for changes in protein localization in response to drug candidates or genetic perturbations.[\[9\]](#)
- **Reporter for Gene Expression:** Using the expression of a GFP-tagged protein as a readout for the activity of a specific promoter.[\[10\]](#)[\[11\]](#)

Considerations for Experimental Design

- **Choice of Fusion Terminus (N- vs. C-terminus):** The position of the EGFP tag (at the N- or C-terminus of the protein of interest) can sometimes affect the protein's folding, function, or localization.[\[9\]](#)[\[12\]](#) It is often advisable to test both N- and C-terminal fusions to determine which one retains the native protein's localization and function.[\[13\]](#)
- **Linker Sequences:** A short, flexible peptide linker between the EGFP and the protein of interest can help to ensure that both domains fold correctly and function independently.[\[14\]](#)
- **Expression Levels:** Overexpression of the fusion protein can sometimes lead to mislocalization or aggregation artifacts.[\[4\]](#) It is important to use expression systems that allow for tunable or near-physiological expression levels.
- **Monomeric Variants:** Using a monomeric version of EGFP (mEGFP) is recommended to prevent artificial dimerization or oligomerization of the tagged protein, which could affect its localization.[\[12\]](#)[\[15\]](#)

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from EGFP-based protein localization experiments.

Table 1: Spectroscopic Properties of EGFP

Property	Value
Excitation Maximum	488 nm
Emission Maximum	509 nm
Molar Extinction Coefficient	56,000 M ⁻¹ cm ⁻¹
Quantum Yield	0.60

Data compiled from various sources.

Table 2: Example Quantification of Protein Translocation

Condition	Cytoplasmic Fluorescence Intensity (Mean ± SD)	Nuclear Fluorescence Intensity (Mean ± SD)	Nuclear/Cytoplasmic Ratio
Unstimulated	150.2 ± 12.5	35.8 ± 5.1	0.24
Stimulated (e.g., with growth factor)	85.6 ± 9.8	180.4 ± 15.2	2.11

This table represents hypothetical data to illustrate the quantitative analysis of protein translocation from the cytoplasm to the nucleus upon stimulation.

Experimental Protocols

Protocol 1: Generation of an EGFP Fusion Construct

This protocol describes the basic steps for cloning a gene of interest into a mammalian expression vector containing an N-terminal EGFP tag.

Materials:

- Mammalian expression vector with N-terminal EGFP (e.g., pEGFP-C1)
- cDNA of the protein of interest
- Restriction enzymes and T4 DNA ligase
- Competent E. coli for cloning
- Plasmid purification kit

Method:

- **Primer Design:** Design PCR primers to amplify the coding sequence of your protein of interest. The primers should include restriction sites that are compatible with the multiple cloning site of the pEGFP-C1 vector. Ensure the protein of interest will be in-frame with the EGFP tag.
- **PCR Amplification:** Perform PCR to amplify the gene of interest from a cDNA template.
- **Restriction Digest:** Digest both the PCR product and the pEGFP-C1 vector with the chosen restriction enzymes.
- **Ligation:** Ligate the digested PCR product into the digested pEGFP-C1 vector using T4 DNA ligase.
- **Transformation:** Transform the ligation reaction into competent E. coli.
- **Screening and Sequencing:** Select bacterial colonies, purify the plasmid DNA, and verify the correct insertion and sequence of your gene of interest by restriction digest and DNA sequencing.

Protocol 2: Transfection and Live-Cell Imaging of EGFP Fusion Proteins

This protocol outlines the procedure for introducing the EGFP fusion construct into mammalian cells and visualizing the protein localization.

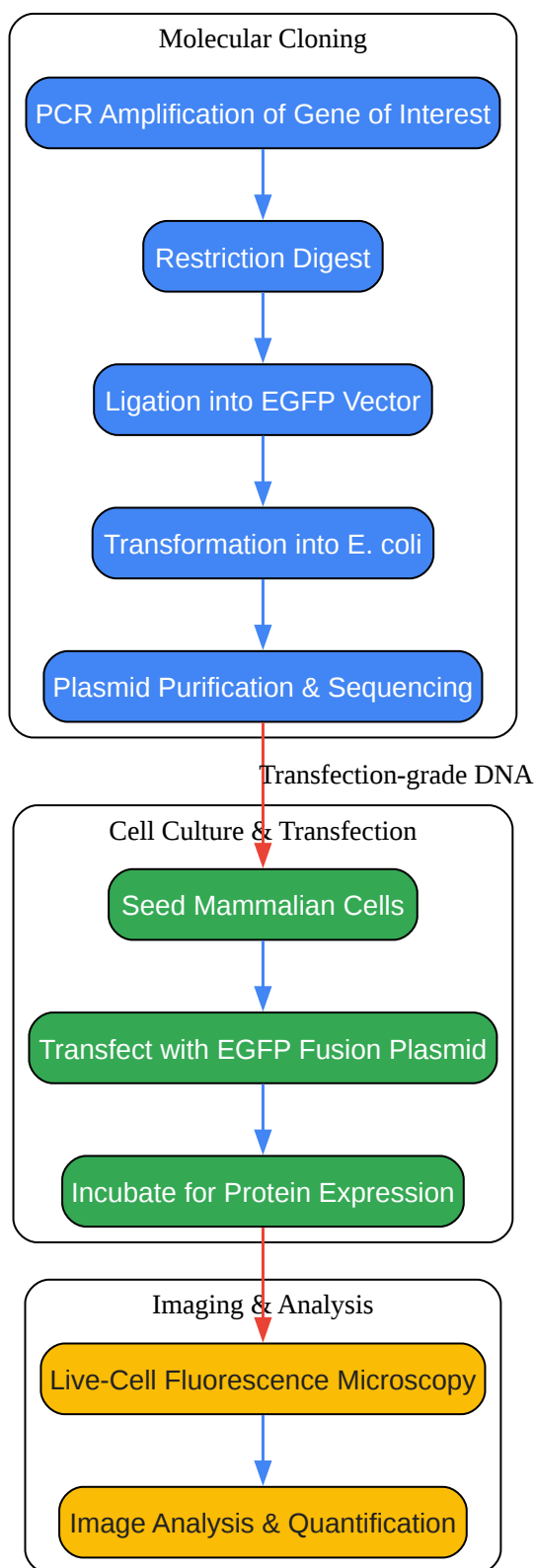
Materials:

- Purified EGFP fusion plasmid DNA
- Mammalian cell line (e.g., HEK293T, HeLa)
- Cell culture medium and supplements
- Transfection reagent (e.g., Lipofectamine)
- Glass-bottom imaging dishes
- Fluorescence microscope with appropriate filters for EGFP

Method:

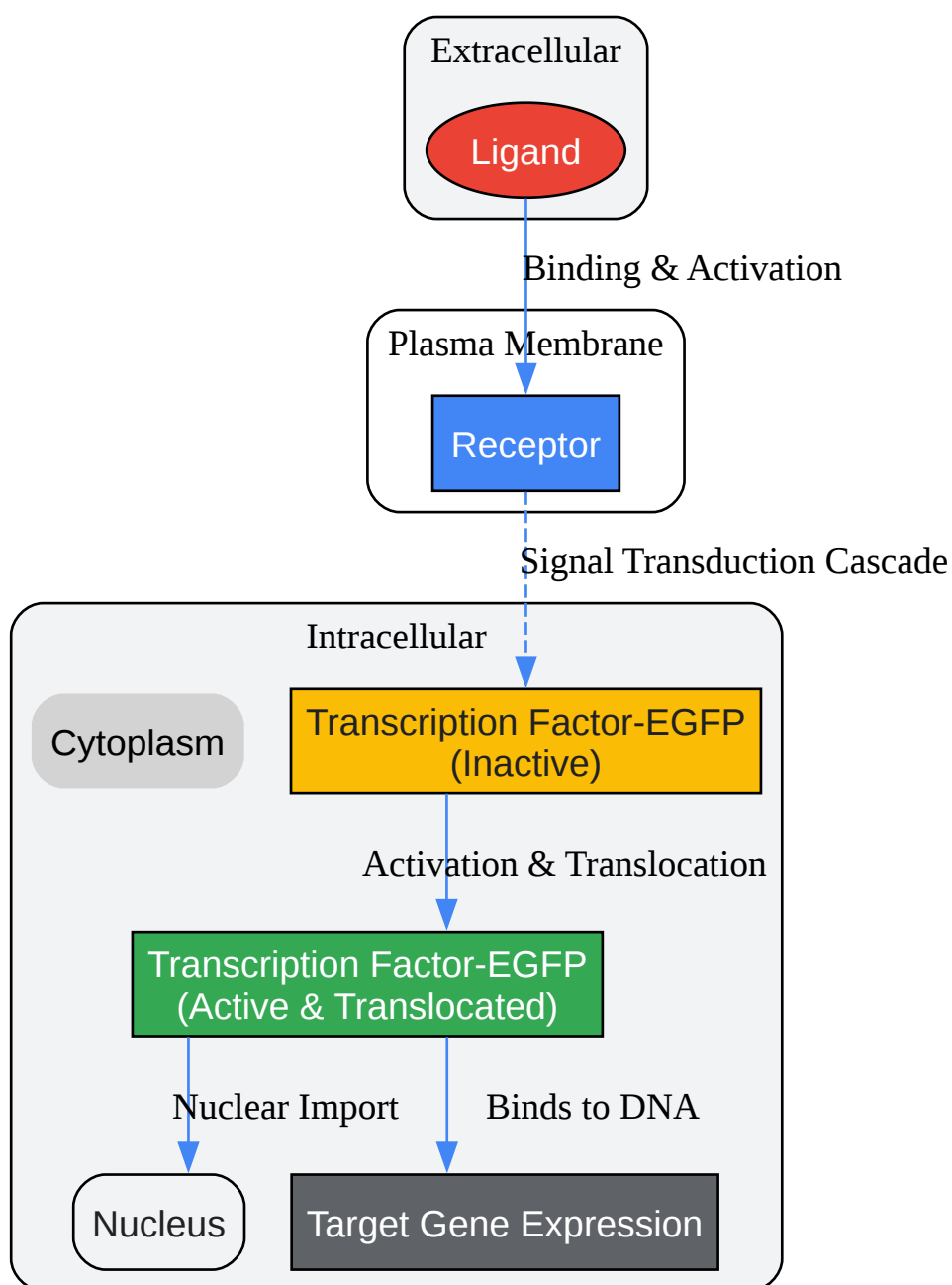
- **Cell Seeding:** One day before transfection, seed the mammalian cells onto glass-bottom imaging dishes at a density that will result in 50-80% confluency on the day of transfection.
- **Transfection:** Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol and add them to the cells.
- **Expression:** Incubate the cells for 24-48 hours to allow for expression of the EGFP fusion protein.
- **Live-Cell Imaging:** Replace the culture medium with imaging medium. Visualize the subcellular localization of the EGFP-tagged protein using a fluorescence microscope. Acquire images using appropriate excitation and emission filters for EGFP (e.g., 488 nm excitation, 500-550 nm emission).[\[16\]](#)

Visualizations



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Caption: A generalized workflow for tracking protein localization using EGFP fusions.



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Caption: Visualization of a signaling pathway leading to protein translocation.

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